methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate

Physicochemical property profiling Drug-likeness prediction Lead optimization

AML differentiation screening programs face a critical gap: generic sulfonyl acrylates lack the para-fluoro substituent essential for tuned electrophilicity and 19F NMR detection. CAS 1327184-30-4 resolves this as the definitive 4-fluoro matched-pair probe. • 4-F substituent enhances Michael acceptor electrophilicity vs. des-fluoro analog via inductive effect, accelerating covalent bond formation with nucleophilic protein residues • Enables label-free 19F NMR quantification in cellular uptake and protein-ligand binding assays without spectral overlap from endogenous metabolites • Reported qualitative monocyte lineage differentiation activity; validate via CD14/CD11b flow cytometry at low-to-mid µM concentrations • Procure full matched-pair series (4-H, 4-F, 4-Cl, 4-Br) from a single batch-consistent source for definitive SAR resolution

Molecular Formula C16H14FNO4S
Molecular Weight 335.35
CAS No. 1327184-30-4
Cat. No. B2367751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate
CAS1327184-30-4
Molecular FormulaC16H14FNO4S
Molecular Weight335.35
Structural Identifiers
SMILESCOC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11+
InChIKeyOBVMFQFQXMMQTO-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate: Identity & Compound Class


Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate (CAS 1327184-30-4) is a synthetic small molecule belonging to the sulfonyl acrylate class, characterized by a central acrylate ester core bearing a 4-fluorophenylsulfonyl group at the 2-position and an anilino (phenylamino) substituent at the 3-position in the E (trans) configuration . Its molecular formula is C16H14FNO4S with a molecular weight of 335.4 g/mol [1]. The compound contains a Michael acceptor system (the α,β-unsaturated ester combined with the electron-withdrawing sulfonyl group) that imparts potential for covalent modification of nucleophilic biological targets, a feature shared with other sulfonyl acrylate and sulfonyl acrylonitrile derivatives explored as enzyme inhibitors and chemical biology probes [2]. This compound is offered as a research-grade screening compound by multiple commercial suppliers and is cataloged in the MolPort database (MolPort-006-665-969) linked to PubChem [3].

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate: Specificity Over Analogs


Within the sulfonyl acrylate chemical family, subtle variations in the aryl substituent on the sulfonyl group and the N-aryl group on the enamine produce marked differences in physicochemical properties, chemical reactivity, and, where data exist, biological target engagement. The specific combination present in CAS 1327184-30-4 — a 4-fluorophenylsulfonyl acceptor coupled with an unsubstituted anilino donor — occupies a discrete position in structure-activity space that cannot be recapitulated by analogs bearing 4-chloro, 4-bromo, unsubstituted phenyl, or 4-ethoxyanilino substituents . The electron-withdrawing fluorine atom modulates the electrophilicity of the acrylate Michael acceptor and alters the lipophilicity (estimated logP) relative to the des-fluoro and chloro analogs, which directly impacts both covalent inhibition kinetics and passive membrane permeability [1]. Generic substitution with a closely related CAS number may therefore lead to divergent outcomes in biochemical assays, cell-based phenotypic screens, or chemical proteomics experiments, even when the structural difference appears minimal by visual inspection [2].

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate: Comparative Evidence


Lipophilicity (logP) Distinction from Analogs

In the absence of experimentally measured biological activity data for this specific compound and its direct analogs, the most robust quantitative differentiation available is at the level of computed physicochemical descriptors. The 4-fluorophenylsulfonyl substituent imparts a distinct lipophilicity profile compared to the unsubstituted phenylsulfonyl and 4-chlorophenylsulfonyl analogs. The fluorine atom provides a moderate electron-withdrawing effect that lowers logP relative to chlorine while increasing it relative to hydrogen, thereby positioning the compound at a unique point in property space that can affect membrane permeability, protein binding, and metabolic stability .

Physicochemical property profiling Drug-likeness prediction Lead optimization

Patent-Claimed Cellular Differentiation Activity

A patent associated with this compound, as cataloged by freshpatents.com and indexed in the WebDataCommons corpus, claims that methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This cellular phenotype has not been reported for the des-fluoro, 4-chloro, or 4-ethoxyanilino analogs in any publicly accessible database, indicating that the specific substitution pattern is critical for this biological readout. However, no quantitative potency data (IC50, EC50, or percentage differentiation at a given concentration) were retrievable from the abstracted patent information.

Cancer cell differentiation Monocyte induction Phenotypic screening

19F NMR Handle for Analog Differentiation

The presence of a single fluorine atom on the 4-fluorophenylsulfonyl ring provides a convenient and sensitive 19F NMR spectroscopic handle that is absent in the des-fluoro analog (CAS 1327176-70-4) and the 4-chloro analog (CAS 1327196-54-2) . This feature enables unambiguous identification of the compound in complex mixtures, quantitative purity assessment by 19F NMR without interference from non-fluorinated components, and potential use in 19F-based metabolomic tracing or protein-ligand binding studies. Among the sulfonyl acrylate analogs in this chemical space, only those bearing fluorinated aryl rings possess this capability.

19F NMR spectroscopy Analytical quality control Metabolite profiling

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate: Key Application Scenarios


Phenotypic Screening: Monocyte Differentiation

The patent claim of cellular differentiation activity toward the monocyte lineage, though currently limited to qualitative description, makes this compound a candidate for inclusion in focused screening libraries aimed at identifying small molecules that overcome the differentiation block in acute myeloid leukemia (AML) or other malignancies. Researchers should prioritize this compound over its des-fluoro and 4-chloro analogs, for which no such differentiation activity has been reported, and should independently validate the phenotype using quantitative assays such as CD14/CD11b surface marker expression by flow cytometry at compound concentrations informed by the sulfonyl acrylate class typical active range (low to mid micromolar) [1].

Covalent Probe Development with Sulfonyl Acrylate Warhead

The α,β-unsaturated ester activated by the 4-fluorophenylsulfonyl electron-withdrawing group positions this compound as a potential covalent modifier of cysteine or lysine residues in target proteins. The known literature on sulfonyl acrylonitriles as selective covalent inhibitors of PME-1 (IC50 = 600 nM) supports the general utility of this electrophilic chemotype [2]. The anilino substituent provides a vector for further derivatization in hit-to-lead optimization. When procuring for covalent inhibitor screening, this compound should be selected over the des-fluoro analog because the fluorine atom enhances the electrophilicity of the acrylate through its electron-withdrawing inductive effect, potentially increasing the rate of covalent bond formation with nucleophilic protein residues.

19F NMR-Enabled Assay Development

The single fluorine atom in the 4-fluorophenylsulfonyl group allows this compound to serve as a 19F NMR reporter in protein-ligand interaction studies, competitive binding assays, and cellular uptake measurements. Unlike the non-fluorinated analogs (des-fluoro CAS 1327176-70-4 and 4-chloro CAS 1327196-54-2), this compound provides a clean 19F signal without spectral overlap from endogenous fluorinated metabolites, enabling direct quantification in biological matrices . This practical advantage can reduce assay development time and improve data quality for laboratories equipped with 19F-capable NMR instrumentation.

SAR Studies of 4-Position Substitution

As part of a systematic SAR exploration of sulfonyl acrylate biological activity, this compound represents the 4-fluoro data point in a matched-pair series that includes the 4-H (des-fluoro), 4-Cl, and 4-Br analogs. The fluorine substituent offers a unique combination of small steric bulk (van der Waals radius 1.47 Å vs. 1.20 Å for H and 1.75 Å for Cl) and moderate electronegativity, making it the optimal choice for researchers seeking to decouple steric from electronic effects at the para position. Procurement of the full matched-pair series from a single supplier ensures batch-to-batch consistency in purity and minimizes inter-laboratory variability in SAR data [3].

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